5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a fused imidazo[1,2-a]pyrimidine ring system. The presence of the trifluoromethyl group often imparts enhanced metabolic stability and lipophilicity, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction proceeds under mild conditions and offers high regioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction parameters, leading to consistent product quality and higher yields. The use of automated systems also minimizes human error and enhances safety during large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 7-Aryl-5-methyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines
- 5-Aryl-7-methyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines
Uniqueness
Compared to similar compounds, 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine stands out due to the presence of the trifluoromethyl group, which enhances its metabolic stability and lipophilicity. This makes it a more attractive candidate for drug development, as it is likely to have better pharmacokinetic properties .
Properties
Molecular Formula |
C8H10F3N3 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-6(8(9,10)11)13-7-12-2-3-14(5)7/h2-3,5-6H,4H2,1H3,(H,12,13) |
InChI Key |
SJMNUMNAEJSRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=NC=CN12)C(F)(F)F |
Origin of Product |
United States |
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